1-(2-Bromo-4-methylphenyl)butan-1-ol
Description
1-(2-Bromo-4-methylphenyl)butan-1-ol is a brominated aromatic alcohol with the molecular formula C₁₁H₁₅BrO (inferred from structural analogs in and ). It features a butanol chain attached to a 2-bromo-4-methylphenyl group. The bromine atom at the ortho position and the methyl group at the para position on the aromatic ring contribute to its steric and electronic properties, influencing reactivity and solubility.
Properties
Molecular Formula |
C11H15BrO |
|---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
1-(2-bromo-4-methylphenyl)butan-1-ol |
InChI |
InChI=1S/C11H15BrO/c1-3-4-11(13)9-6-5-8(2)7-10(9)12/h5-7,11,13H,3-4H2,1-2H3 |
InChI Key |
MZGRFACAIYWYFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(C=C(C=C1)C)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Bromo-4-methylphenyl)butan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as ethylmagnesium bromide) reacts with a suitable carbonyl compound to form the desired alcohol . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-4-methylphenyl)butan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: The major product is a ketone or aldehyde.
Reduction: The major product is the corresponding hydrocarbon.
Substitution: The major products are the substituted derivatives of the original compound.
Scientific Research Applications
1-(2-Bromo-4-methylphenyl)butan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-methylphenyl)butan-1-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can participate in various biochemical pathways, leading to the formation of different products depending on the reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(2-bromo-4-methylphenyl)butan-1-ol with structurally related compounds, focusing on molecular features, physicochemical properties, and reactivity.
Structural Analogs and Their Properties
Physicochemical Properties
- Boiling Points: Brominated alcohols generally exhibit higher boiling points than non-halogenated analogs due to increased molecular weight and polarity. For example, butan-1-ol derivatives with bromine (e.g., ) likely have boiling points exceeding 200°C, whereas non-brominated 1-(2-methylphenyl)butan-1-ol () may boil near 180–190°C .
- Solubility: The bromine atom reduces water solubility compared to non-halogenated alcohols but enhances solubility in organic solvents like dichloromethane or THF.
Reactivity and Functional Group Interactions
- Bromine Reactivity : The ortho-bromine in this compound makes it susceptible to nucleophilic aromatic substitution (e.g., with amines or alkoxides) or Suzuki-Miyaura cross-coupling (if palladium catalysts are present). This contrasts with fluorine in ’s compound, which resists substitution due to strong C-F bonds .
- Alcohol Oxidation: The primary alcohol group can be oxidized to a ketone or carboxylic acid under strong conditions (e.g., KMnO₄ or CrO₃), similar to other butanols (). However, steric hindrance from the bromo-methylphenyl group may slow oxidation kinetics compared to simpler alcohols like butan-1-ol .
Research Findings and Data Gaps
While the provided evidence lacks direct studies on this compound, inferences from analogs highlight:
- Bromine’s role in directing electrophilic substitution reactions.
- Steric effects from the methyl group may limit reaction yields in bulkier transformations.
- Further studies are needed to quantify exact melting/boiling points and synthetic protocols for this compound.
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